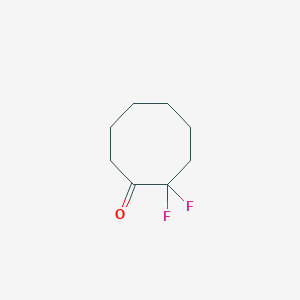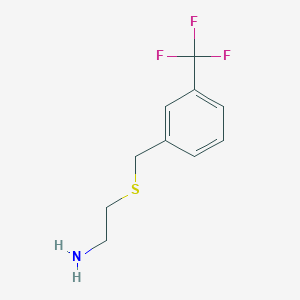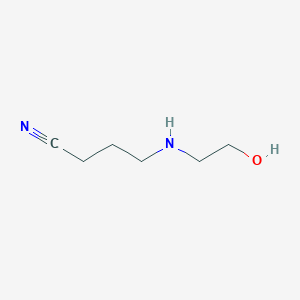
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is an organic compound that features a brominated thiophene ring fused with a dioxolane moiety
Mecanismo De Acción
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based analogs have been studied for their anticancer activities, targeting both VEGFR-2 and EGFR tyrosine kinases .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiophene-based compounds have been shown to inhibit VEGFR-2 and EGFR tyrosine kinases, which are key players in cancer cell proliferation and survival .
Biochemical Pathways
Given the potential anticancer activity of some thiophene derivatives, it can be inferred that these compounds may affect pathways related to cell proliferation, apoptosis, and angiogenesis .
Result of Action
Based on the known effects of some thiophene derivatives, it can be inferred that these compounds may have potential anticancer effects, possibly through the inhibition of key tyrosine kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromothiophen-2-yl)methanol: A related compound with a hydroxyl group instead of the dioxolane ring.
(4-Bromothiophen-2-yl)methanethiol: Contains a thiol group instead of the dioxolane ring.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Features a methylene bridge and aniline moiety.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-8(10-2-3-11-8)7-4-6(9)5-12-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYQSBZJYOVSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trans-4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3039994.png)

![(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3039997.png)



![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

